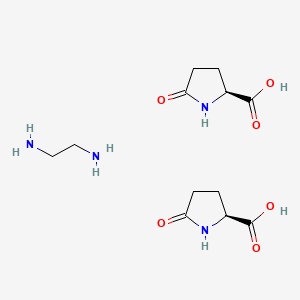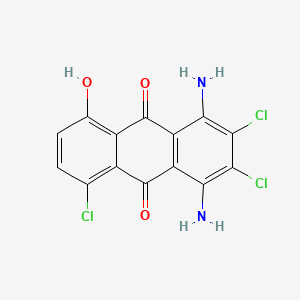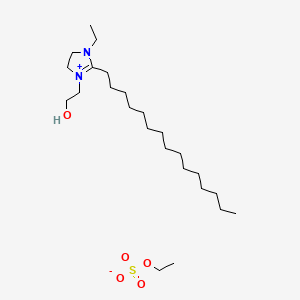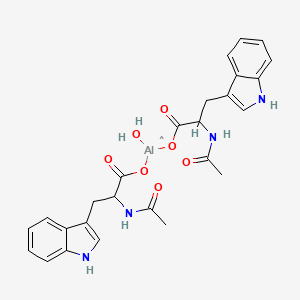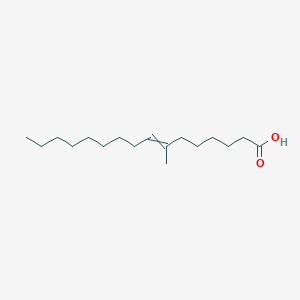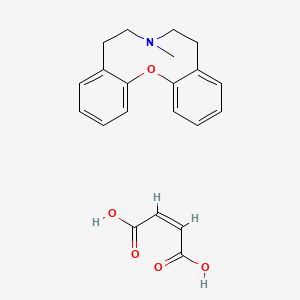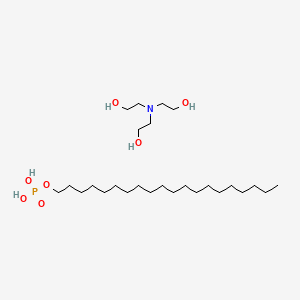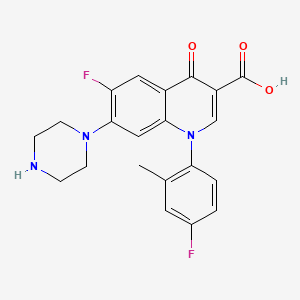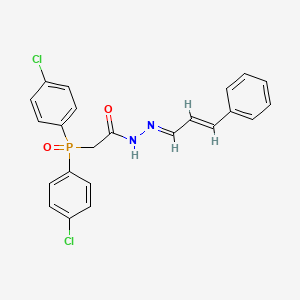
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and (3-phenyl-2-propenylidene)hydrazide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and (3-phenyl-2-propenylidene)hydrazine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified using methods like recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl)acetic acid
- Bis(4-chlorophenyl)phosphine oxide
- (3-Phenyl-2-propenylidene)hydrazine
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
135689-15-5 |
|---|---|
Fórmula molecular |
C23H19Cl2N2O2P |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H19Cl2N2O2P/c24-19-8-12-21(13-9-19)30(29,22-14-10-20(25)11-15-22)17-23(28)27-26-16-4-7-18-5-2-1-3-6-18/h1-16H,17H2,(H,27,28)/b7-4+,26-16+ |
Clave InChI |
JPQFGJNFAAOUSX-SFQXQNPXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


